Cas no 1204-68-8 (Benzenamine,N,N-bis(2-chloroethyl)-4-methyl-)

Benzenamine,N,N-bis(2-chloroethyl)-4-methyl- structure
1204-68-8 structure
Product Name:Benzenamine,N,N-bis(2-chloroethyl)-4-methyl-
N.o CAS:1204-68-8
MF:C11H15Cl2N
MW:232.149501085281
CID:155261
PubChem ID:100400
Update Time:2025-04-19

Benzenamine,N,N-bis(2-chloroethyl)-4-methyl- Propriedades químicas e físicas

Nomes e Identificadores

    • Benzenamine,N,N-bis(2-chloroethyl)-4-methyl-
    • N,N-BIS(2-CHLOROETHYL)-4-METHYLANILINE
    • BRN 2099441
    • CCRIS 2844
    • N,N-Bis-(2-chlor-aethyl)-p-toluidin
    • N,N-Bis-(2-chlorethyl)-4-methylanilin
    • N,N-Bis(2-chlorethyl)-p-toluidin
    • N,N-Bis(2-chloroethyl)-4-methylbenzenamine
    • N,N-bis-(2-chloro-ethyl)-p-toluidine
    • N,N-Bis(2-chloroethyl)-p-toluidine
    • N,N-Di(2-chlorethyl)-p-toluidin
    • p-N,N-Di(2-chloroethyl)toluidine
    • p-Toluidine, N,N-bis(2-chloroethyl)-
    • 3-12-00-02028 (Beilstein Handbook Reference)
    • 1204-68-8
    • BIS(2-CHLOROETHYL)-P-TOLUIDINE, N,N-
    • NSC294980
    • SCHEMBL9889321
    • DTXSID30152849
    • NSC 294980
    • N,N'-Bis(2-chloroethyl)-p-toluidine
    • Benzenamine, N,N-bis(2-chloroethyl)-4-methyl-
    • p-Toluidine,N-bis(2-chloroethyl)-
    • HRM9RB6H2U
    • CHEMBL278918
    • NSC-294980
    • Benzenamine,N-bis(2-chloroethyl)-4-methyl-
    • G78433
    • Inchi: 1S/C11H15Cl2N/c1-10-2-4-11(5-3-10)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3
    • Chave InChI: GDPRJMAJFSDBKX-UHFFFAOYSA-N
    • SMILES: ClCCN(C1C=CC(C)=CC=1)CCCl

Propriedades Computadas

  • Massa Exacta: 231.05835
  • Massa monoisotópica: 231.058155
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 138
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.3
  • Superfície polar topológica: 3.2

Propriedades Experimentais

  • Densidade: 1.163
  • Ponto de ebulição: 336.8°Cat760mmHg
  • Ponto de Flash: 157.5°C
  • Índice de Refracção: 1.558
  • PSA: 3.24

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